molecular formula C6H3BrN2 B014956 5-Bromo-2-Cyanopyridine CAS No. 97483-77-7

5-Bromo-2-Cyanopyridine

Cat. No. B014956
CAS RN: 97483-77-7
M. Wt: 183.01 g/mol
InChI Key: DMSHUVBQFSNBBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-bromo-2-cyanopyridine and its derivatives, such as 5-bromo-2,2'-bipyridines, has been achieved through multiple methods. Notably, Romero and Ziessel (1995) reported a selective synthesis via direct bromination and radical decarboxylative bromination of corresponding acid chlorides (Romero & Ziessel, 1995). Another approach by Schwab et al. (2002) involves Stille coupling for the preparation of metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).

Molecular Structure Analysis

Anuradha et al. (2014) synthesized 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a derivative of 5-bromo-2-cyanopyridine. They performed a comprehensive molecular structure analysis using spectroscopic techniques and X-ray diffraction, confirming the compound's structure (Anuradha et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of 5-bromo-2-cyanopyridine derivatives have been explored in various studies. For instance, Alonso et al. (2001) demonstrated Grob-type fragmentation of N-alkyl-2-cyano-5-bromopiperidines to unsaturated imidoyl cyanides, highlighting the compound's versatility in synthetic chemistry (Alonso et al., 2001).

Physical Properties Analysis

The physical properties of 5-bromo-2-cyanopyridine derivatives, including their molecular structure, vibrational characteristics, and thermodynamics, have been thoroughly investigated. Abraham et al. (2017) conducted experimental and theoretical studies on 2-Amino-3-bromo-5-nitropyridine, offering insights into the molecule's equilibrium geometry, vibrational frequencies, and thermodynamic properties (Abraham, Prasana, & Muthu, 2017).

Scientific Research Applications

  • Convertible Isocyanide for Multicomponent Chemistry : A study by van der Heijden et al. (2016) in "Organic Letters" describes 2-bromo-6-isocyanopyridine as an optimal convertible isocyanide for multicomponent chemistry. This compound offers stability and synthetic efficiency, with potential applications in the efficient two-step synthesis of carfentanil (Gydo van der Heijden, J. A. W. Jong, E. Ruijter, R. Orru, 2016).

  • Synthesis of Lonafarnib Intermediate : Song et al. (2004) in "Organic Letters" successfully synthesized 5-bromopyridyl-2-magnesium chloride, a key intermediate for the preparation of Lonafarnib, a potent anticancer agent, using an iodo-magnesium exchange reaction (Jinhua J. Song, N. Yee, Zhulin Tan, J. Xu, S. Kapadia, C. Senanayake, 2004).

  • Preparation of Metal-Complexing Molecular Rods : A study by Schwab et al. (2002) in "The Journal of Organic Chemistry" details the efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, facilitating the preparation of metal-complexing molecular rods with high yields (P. Schwab, F. Fleischer, J. Michl, 2002).

  • Monoclonal Antibodies for DNA Replication Detection : Gratzner's 1982 study in "Science" introduced monoclonal antibodies specific for 5-bromodeoxyuridine, which can rapidly detect low levels of DNA replication in cultured cells, providing a new tool for detecting DNA replication in vitro (H. Gratzner, 1982).

  • Stem Cell Research and Oncology : Schneider and d’Adda di Fagagna (2012) in "Nucleic Acids Research" reported that exposure to BrdU can cause neural stem cells to undergo glial differentiation, suggesting caution in its use in stem cell research and potential for differentiation therapy in oncology (L. Schneider, F. d’Adda di Fagagna, 2012).

Safety And Hazards

5-Bromo-2-cyanopyridine is toxic if swallowed and causes skin and eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . If symptoms persist, it is advised to call a physician .

properties

IUPAC Name

5-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSHUVBQFSNBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355754
Record name 5-Bromo-2-Cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-Cyanopyridine

CAS RN

97483-77-7
Record name 5-Bromo-2-Cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-cyanopyridine
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Synthesis routes and methods I

Procedure details

2,5-Dibromopyridine (20.0 g, 84.4 mmol) was dissolved in dimethylformamide (422 mL). To the stirred solution was added copper(I) cyanide. After refluxing for 5 h, the mixture was cooled to room temperature and stored overnight. The reaction mixture was diluted with ethyl acetate (1200 mL) and filtered through a Buchner funnel containing sand, Celite, and silica gel layers. The filtrate was concentrated to a volume of 400 mL. This organic liquid was diluted with water (300 mL) and the resulting liquid was extracted with ethyl acetate (2×200 mL). The organic extracts were combined, washed with water (2×300 mL) and brine (1×250 mL), and dried over magnesium sulfate. After concentration, the product was purified via silica gel chromatography (50:50 ethyl acetate/CH2Cl2) to afford the title compound (9.79 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
422 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Referring now to Scheme 3, a mixture of 2,5-dibromopyridine (20 mmol) and Cu(1)CN (20 mmol) in DMF (120 mL) was refluxed for 12 hr at 120° C. The reaction mixture was poured onto water and the solid which formed was extracted by using ethylacetate (250 mL, 3 times). The solvent was evaporated and the precipitate purified (SiO2, hexanes/EtOAc 90:10). Yield 74%, mp 125–126° C. 1H nmr (DMSO-d6); δ 8.03 (d, J=8.1 Hz, 1H), 8.37 (dd, J=8.1, 2.1 Hz, 1H). 8.92 (d, J=2.1 Hz, 1H). 13C nmr; δ 152.2, 140.6, 131.1, 130.3, 125.1, 117.0.
Quantity
20 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Cu(1)CN
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The mixture of 2,5-dibromopyridine (4.74 g, 20.0 mmol), zinc cyanide (1.40 g, 12.0 mmol), zinc dust (0.059 g, 0.90 mmol), and Pd(dppf)Cl2.CH2Cl2 (0.36 g, 0.44 mmol) in 25 ml of DMF was heated at reflux for 5 h, cooled to RT, diluted with H2O, extracted with EtOAc, the organic portion was washed with brine, the solvents were removed, the crude compound was purified by flash column chromatography (5 to 15% of EtOAc in hexanes), the titled compound was obtained as an off-white solid.
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0.059 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In 1 L of dimethylformamide was dissolved 100 g of 2,5-dibromopyridine, 32 g of cupper cyanide and 17.8 g of sodium cyanide were added to the solution at room temperature and the solution was stirred at the temperature of 150° C. for 7 hours for reaction. After being cooled to room temperature, the reaction mixture was added with water and extracted with ethyl acetate. The organic layer was washed with brine, dehydrated, filtered and concentrated in vacuo. The title compound 54 g was obtained. Yield 70%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-Cyanopyridine
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Reactant of Route 6
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5-Bromo-2-Cyanopyridine

Citations

For This Compound
48
Citations
JJ Song, NK Yee, Z Tan, J Xu, SR Kapadia… - Organic …, 2004 - ACS Publications
… This result is noteworthy because according to a recent report, 10 5-bromo-2-lithiopyridine 4 failed to react with TsCN to give 5-bromo-2-cyanopyridine (3e). …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
SP Wang, JJ Zhou, SY Zhao, YJ Zhao, XB Ma - Chinese Chemical Letters, 2015 - Elsevier
… , 5-chloro-2-cyanopyridine, and 5-bromo-2-cyanopyridine was less negative than that of 2-… 5-chloro-2-cyanopyridine, and 5-bromo-2-cyanopyridine yielded only 333.8, 163.2 and 59.4 …
IAI Mkhalid, DN Coventry, D Albesa‐Jove… - Angewandte …, 2006 - Wiley Online Library
… pyrrole and quinoline are readily borylated; 11 however, 2,6-chloropyridine and 2,6-dimethylpyridine were effectively borylated at the 4-position, 5 , 12 and 5-bromo-2-cyanopyridine …
D Branowska, AA Farahat, A Kumar, T Wenzler… - Bioorganic & medicinal …, 2010 - Elsevier
… To a round-bottom flask were added 2.35 g (12.8 mmol) 5-bromo-2-cyanopyridine in 45 mL DMSO, 3.76 g (38.4 mmol) potassium acetate, 3.5 g (15.4 mmol) bis(neopentylglycolato)…
GA Chotana, MA Rak, MR Smith - Journal of the American …, 2005 - ACS Publications
… 5-Bromo-2-cyanopyridine undergoes borylation to afford an isomer mixture. While borylation ortho to CN accounts for the major product, the degree of borylation ortho to Br is …
Number of citations: 283 0-pubs-acs-org.brum.beds.ac.uk
T Yamagata, J Kuwabara, T Kanbara - Tetrahedron, 2014 - Elsevier
… Similarly, Br–DPP and Pip–DPP were synthesized in 18% and 56% yields from 5-bromo-2-cyanopyridine and 2-cyano-5-(1-piperidinyl)pyridine, respectively. The reactions of H–DPP, Br…
NGR Hearns, R Clérac, M Jennings, KE Preuss - Dalton Transactions, 2009 - pubs.rsc.org
… 5-Bromo-2-cyanopyridine 24 was prepared following literature methods. Prior to use, lithium bis(trimethylsilyl)amide was converted to the stable etherate LiN(TMS) 2 ·Et 2 O according …
Number of citations: 24 0-pubs-rsc-org.brum.beds.ac.uk
J Dudley - 2016 - search.proquest.com
Studies were continued involving the synthesis of 5-substituted tetrazoles using cerium chloride in isopropanol/water mixtures or DMF. In addition, the synthesis of aryltetrazoleboronic …
N Togo, H Murase, J Lee, Y Taniguchi… - Chemical and …, 2022 - jstage.jst.go.jp
… The transfer groups with the polyethylene glycol (PEG) were synthesized by the S N Ar reaction using the mono-propargylated PEG and 5-bromo-2-cyanopyridine as starting materials …
Number of citations: 1 www.jstage.jst.go.jp
T Jin, P Wang, X Long, K Jiang, P Song, W Wu… - …, 2021 - Wiley Online Library
… -Hartwig reactions with 5-bromo-2-cyanopyridine followed by TFA deprotection to give the final products 2–7. Commercially available 5-bromo-2-cyanopyridine was installed via a …

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